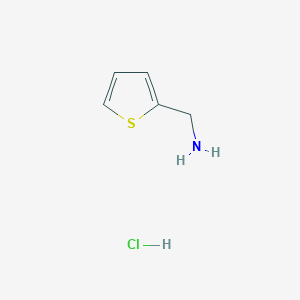

Thiophen-2-ylmethanamine hydrochloride

Description

Thiophen-2-ylmethanamine hydrochloride (CAS 7404-63-9) is an organic compound with the molecular formula C₅H₈ClNS and a molecular weight of 149.64 g/mol. It is synthesized via a transition metal-free catalytic reduction of thiophene-2-carboxamide using an abnormal N-heterocyclic carbene (NHC) potassium complex, yielding 74% as a white solid . The compound’s structure is confirmed by ¹H NMR (δ 4.81 ppm for -CH₂NH₂·HCl) and ¹³C NMR data, with full spectral details provided in supplementary materials . It serves as a key intermediate in organic synthesis, exemplified by its use in forming 2-nitro-N-(thiophen-2-ylmethyl)benzamide, a precursor for seven-membered heterocyclic derivatives . Notably, its toxicological profile remains understudied, warranting caution in handling .

Properties

IUPAC Name |

thiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYMHENLAOOTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995458 | |

| Record name | 1-(Thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-63-9 | |

| Record name | 2-Thiophenemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC400116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2-ylmethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of thiophen-2-ylmethanamine hydrochloride often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

Reduction: It can be reduced to form thiophene-2-ylmethanol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene-2-ylmethanol, and various substituted thiophene derivatives .

Scientific Research Applications

Synthetic Routes

Thiophen-2-ylmethanamine hydrochloride can be synthesized through several methods:

- Reductive Amination : A common method involves reacting thiophene-2-carboxaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas, often using palladium on carbon as a catalyst.

- Industrial Production : In industrial settings, large-scale production typically employs continuous flow reactors and advanced purification techniques to optimize yield and purity.

Chemical Reactions

The compound undergoes various reactions:

- Oxidation : Converts to thiophene-2-carboxylic acid derivatives.

- Reduction : Forms thiophene-2-ylmethanol.

- Substitution : The amine group can engage in nucleophilic substitution reactions.

Major Products

The primary products from these reactions include:

- Thiophene-2-carboxylic acid

- Thiophene-2-ylmethanol

- Various substituted thiophene derivatives

Scientific Research Applications

Thiophen-2-ylmethanamine hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

The compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that thiophen-2-yl derivatives may possess significant antimicrobial activity against various pathogens .

- Anticancer Activity : Certain analogues have shown promise in inhibiting tumor growth and demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Material Science

Thiophenes are valuable in the development of organic materials due to their electronic properties. Thiophen-2-ylmethanamine hydrochloride can serve as a building block for synthesizing conductive polymers and other advanced materials.

Agrochemicals

The compound is utilized in the production of agrochemicals, enhancing crop protection and yield through its biological activity against pests .

Nanotechnology

Research suggests that thiophenes can be used in the synthesis of nanomaterials, which have applications in electronics and photonics .

Case Study 1: Anti-Schistosomal Activity

A study explored novel thiophen-2-yl-pyrimidine congeners derived from thiophen-2-ylmethanamine hydrochloride that exhibited potent anti-schistosomal activity. These compounds induced paralysis in Schistosoma mansoni at low concentrations without significant toxicity to mammalian cells . The results indicated potential pathways for developing new treatments for schistosomiasis.

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure modifications of thiophen derivatives revealed that specific alterations could enhance biological activity while minimizing cytotoxic effects. For example, certain thiophenes demonstrated improved potency against tumor cells while exhibiting reduced effects on healthy cells . This highlights the importance of SAR studies in drug development.

Mechanism of Action

The mechanism of action of thiophen-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, metal detoxification, and enzyme inhibition .

Comparison with Similar Compounds

Thiophen-2-ylmethanamine Hydrochloride

Key Differentiators of Analogues:

Complexity : The imidazole-thiophene hybrid (CAS 1426291-53-3) introduces a second heterocycle, expanding π-π stacking interactions for drug design .

Bioactivity : Benzo[b]thiophene derivatives (e.g., 2-phenylbenzo[b]thiophene-3-ethanamine HCl) demonstrate antipsychotic effects in preclinical models, attributed to dopamine receptor modulation .

Analytical Data Comparison

Biological Activity

Thiophen-2-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Thiophen-2-ylmethanamine hydrochloride features a thiophene ring, which is known for its electron-rich characteristics and ability to interact with various biological targets. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, enhancing its potential as a pharmacophore.

The biological activity of thiophen-2-ylmethanamine hydrochloride is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds with active sites on proteins, while the thiophene ring facilitates π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Antiparasitic Activity : Thiophen-2-yl derivatives have shown significant antiparasitic effects, particularly against Schistosoma mansoni, a causative agent of schistosomiasis. Studies indicate that these compounds induce long-lasting paralysis in parasites at low concentrations without significant cytotoxicity to mammalian cells .

- Anticancer Properties : Recent research has identified thiophen-2-ylmethylene derivatives as potent inhibitors of Werner syndrome ATP-dependent helicase (WRN), which is implicated in microsatellite instability (MSI) cancers. These compounds induce DNA damage and apoptotic cell death in cancer cells, showcasing their potential as therapeutic agents .

Structure-Activity Relationships (SAR)

The effectiveness of thiophen-2-ylmethanamine hydrochloride can be influenced by various structural modifications. Research has highlighted several key points regarding SAR:

- Substituent Effects : Modifications on the thiophene ring can significantly impact biological activity. For instance, introducing polar substituents can enhance selectivity for specific targets while maintaining potency .

- Potency Variations : Different analogues exhibit varying potencies against specific targets. For example, certain derivatives have shown IC50 values in the low nanomolar range against cancer cell lines, indicating strong antiproliferative effects .

1. Antiparasitic Activity Against Schistosoma mansoni

A study demonstrated that a series of thiophen-2-yl derivatives effectively paralyzed adult S. mansoni worms at concentrations around 1 µM. The paralysis was concentration-dependent and persisted even after extensive washing of the parasites, suggesting irreversible damage .

| Compound | EC50 (µM) | Effect on Parasite Motility |

|---|---|---|

| 25 | ~1 | Severe paralysis |

| 28 | ~0.5 | Partial recovery post-wash |

2. Anticancer Activity in MSI Cancers

Thiophen-2-ylmethylene bis-dimedone derivatives were evaluated for their ability to inhibit WRN in MSI cancer cells. The most potent compound exhibited an IC50 value of 0.09 µM, indicating strong inhibition compared to the reference compound galunisertib .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 18e | 0.09 | WRN inhibition leading to apoptosis |

Q & A

Q. Table 1: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ) | Assignment |

|---|---|---|

| NH₃⁺ (¹H) | 8.45 | Singlet |

| Thiophene-H | 7.50–7.30 | Multiplet |

| CH₂NH₂ (¹³C) | 128.5 | Quaternary |

(Advanced) How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

NMR discrepancies often arise from solvent effects, salt forms, or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with NH₃⁺ . To resolve conflicts:

Compare spectra under identical conditions (solvent, temperature).

Validate purity via HPLC (≥98% by area) or elemental analysis.

Cross-reference with synthetic protocols (e.g., HCl salt vs. free base).

Case Study: A reported δ 4.20 (CH₂NH₂) shift in DMSO-d₆ differs from δ 3.95 in CDCl₃ due to solvent polarity .

(Advanced) What catalytic applications involve Thiophen-2-ylmethanamine hydrochloride?

Methodological Answer:

The compound serves as a precursor in photocatalyzed CO₂ fixation. In a graphene-based catalytic system, it achieved 88% conversion and 99% selectivity for carbamate formation under visible light .

Experimental Design:

- Catalyst: 2D graphene/ZnO nanocomposite.

- Conditions: CO₂ bubbling, 25°C, 12 hours.

- Analysis: GC-MS for product quantification.

(Basic) What are the recommended storage conditions to prevent degradation?

Methodological Answer:

Store at 2–8°C in airtight, light-resistant containers. Hygroscopicity necessitates desiccants (e.g., silica gel). Stability studies suggest no decomposition under inert gas (N₂) for ≤6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.